molecular formula C12H16O2 B098411 Neophyl acetate CAS No. 18755-52-7

Neophyl acetate

Cat. No.: B098411
CAS No.: 18755-52-7
M. Wt: 192.25 g/mol
InChI Key: PEBXDRHRHPKKHS-UHFFFAOYSA-N
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Description

Neophyl acetate, also known as nopyl acetate, has a molecular formula of C13H20O2 . It is a chemical compound that is used in various applications .


Synthesis Analysis

The synthesis of this compound involves the oxidation of the Pd (II) complex (Me N4)Pd II (neophyl)Cl using the mild oxidant ferrocenium hexafluorophosphate (FcPF 6) . The esterification of nopol with acetic acid is also a part of the synthesis process .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves various elements. The oxidation of the Pd (II) complex (Me N4)Pd II (neophyl)Cl using the mild oxidant ferrocenium hexafluorophosphate (FcPF 6) yields the stable Pd (III) complex .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various stages. The oxidation of the Pd (II) complex (Me N4)Pd II (neophyl)Cl using the mild oxidant ferrocenium hexafluorophosphate (FcPF 6) yields the stable Pd (III) complex . Upon the addition of an acetate source, this complex undergoes Csp 2 –H bond activation to yield the cyclometalated product .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are complex and depend on various factors. The chemistry of a biomaterial directly contributes to its interaction with biological environments . The catalytic properties of NPs depend on the size, shape, composition, interparticle spacing, the oxidation state, and the support of the NPs .

Scientific Research Applications

1. Substituent Effects and Solvolysis

A study by Fujio et al. (1990) investigated the substituent effect in the acetolysis of neophyl brosylates. The research utilized the Yukawa–Tsuno LArSR equation and found that the LArSR equation provided an excellent linear correlation, substantiating the concept of varying resonance demands with different systems in chemical reactions (Fujio, Goto, Mishima, & Tsuno, 1990).

2. Isotope Effects in Chemical Reactions

Shiner and Seib (1976) examined the isotope effects of deuterium on substituted neophyl ester solvolysis rates. The study aimed to determine the influence of phenyl participation on isotope effects and the relationship of transition state structure to solvent, substituent, and leaving group. This research provided insights into the chemical behavior of neophyl ester compounds under various conditions (Shiner & Seib, 1976).

Mechanism of Action

The mechanism of action of Neophyl acetate involves the oxidation of the Pd (II) complex (Me N4)Pd II (neophyl)Cl using the mild oxidant ferrocenium hexafluorophosphate (FcPF 6). This yields the stable Pd (III) complex . Upon the addition of an acetate source, this complex undergoes Csp 2 –H bond activation to yield the cyclometalated product .

Future Directions

The future directions of research on Neophyl acetate could involve further exploration of C–H bond activation at a Pd (III) center through a concerted metalation–deprotonation mechanism . Additionally, radical-mediated rearrangements could be a significant area of future research .

Properties

IUPAC Name

(2-methyl-2-phenylpropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(13)14-9-12(2,3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBXDRHRHPKKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307390
Record name neophyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18755-52-7
Record name NSC190961
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name neophyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Mix methallyl acetate (228 g, 2.0 mol) and benzene (1 L) and cool to 5° C. Add aluminum chloride (266 g, 2.0 mol) over approximately 30 minutes while maintaining the temperature below 10° C. Add, in portions of 50 mL to 80 mL each, to a 5° C. mixture of aluminum chloride (15 g) in benzene (600 mL). After addition is complete, stir at 0-3° C. for ½ hour, pour onto ice (2 kg) and separate the organic layer. Wash with water (2×300 mL), dry (Na2SO4), and distill to give neophyl acetate.
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
266 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Mix methallyl acetate (228 g, 2.0 mol) and benzene (1L) and cool to 5° C. Add aluminum chloride (266 g, 2.0 mol) over approximately 30 minutes while maintaining the temperature below 10° C. Add, in portions of 50 mL to 80 mL each, to a 5° C. mixture of aluminum chloride (15 g) in benzene (600 mL). After addition is complete, stir at 0-3° C for ½ hour, pour onto ice (2 kg) and separate the organic layer. Wash with water (2×300 mL ), dry (Na2SO4), and distill to give neophyl acetate.
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
266 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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